5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is an organic compound with the molecular formula C14H11ClN4O3S2 and a molecular weight of 382.84 g/mol This compound features a pyrimidine ring substituted with a methanesulfonyl group, a benzothiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 6-methyl-1,3-benzothiazole-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The methanesulfonyl group can also participate in biochemical reactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2-ARYLBENZOTHIAZOLES: These compounds share the benzothiazole moiety and have similar biological activities.
INDOLE DERIVATIVES: Compounds with indole structures also exhibit a range of biological activities and are used in drug discovery.
METHANESULFONYL DERIVATIVES: These compounds share the methanesulfonyl group and are used in various chemical reactions.
Uniqueness
5-CHLORO-2-METHANESULFONYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C14H11ClN4O3S2 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H11ClN4O3S2/c1-7-3-4-9-10(5-7)23-13(17-9)19-12(20)11-8(15)6-16-14(18-11)24(2,21)22/h3-6H,1-2H3,(H,17,19,20) |
InChI Key |
AMSQYYOUGHXCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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